1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C9H14N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a propyl group at the 1-position, and an ethanone group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of appropriate pyrazole derivatives with ethanone precursors. One common method includes the condensation of 5-methyl-1-propyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Propyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Comparison: 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of both a methyl and a propyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
1-(5-methyl-1-propylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSSZURMHIKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585895 | |
Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956951-04-5 | |
Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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